molecular formula C5H7ClO3 B3023477 oxolan-3-yl chloroformate CAS No. 98021-98-8

oxolan-3-yl chloroformate

Cat. No.: B3023477
CAS No.: 98021-98-8
M. Wt: 150.56 g/mol
InChI Key: BULSKJQNVXVGHX-UHFFFAOYSA-N
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Description

Oxolan-3-yl chloroformate is a chemical reagent of interest in advanced synthetic chemistry, particularly for the pharmaceutical industry . This compound is an ester of chloroformic acid and oxolane (tetrahydrofuran), featuring a reactive chloroformate group. This functional group makes it a valuable building block for introducing the oxolane moiety into target molecules and for facilitating carbonylative coupling reactions. A primary research application lies in its potential use in the synthesis of peptide therapeutics and other complex active pharmaceutical ingredients (APIs) . The drive towards greener peptide synthesis has intensified the search for efficient and sustainable coupling reagents and protecting groups . Within this field, this compound can be explored as a reagent for forming amide bonds or protecting amine groups, such as in the formation of carbamate-protected amino acids, which are fundamental to solid-phase peptide synthesis (SPPS) . Its structure could also be leveraged in the development of novel prodrug strategies or as a key intermediate in the synthesis of specialized monomers for polymer chemistry. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-3-yl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c6-5(7)9-4-1-2-8-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULSKJQNVXVGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571048
Record name Oxolan-3-yl carbonochloridate
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Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-98-8
Record name Oxolan-3-yl carbonochloridate
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Record name oxolan-3-yl chloroformate
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Synthetic Methodologies for Oxolan 3 Yl Chloroformate

Phosgenation Strategies for Oxolan-3-ol Precursors

The conversion of oxolan-3-ol to oxolan-3-yl chloroformate is achieved through phosgenation, a reaction that involves the use of phosgene (B1210022) or its safer equivalents.

Batch Synthetic Approaches Utilizing Phosgene Equivalents (e.g., Triphosgene)

Due to the high toxicity of phosgene gas, its use in laboratory and industrial settings is strictly controlled. acs.orgwikipedia.org Safer, solid, and more manageable phosgene equivalents like bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), are often preferred for batch synthesis. nih.govresearchgate.net Triphosgene, a stable crystalline solid, can be used to generate phosgene in situ, thereby minimizing the risks associated with handling gaseous phosgene. acs.orgnih.gov

The reaction typically involves dissolving triphosgene in an appropriate solvent, such as toluene (B28343) or dichloromethane. google.comgoogle.com An organic base, often a tertiary amine like pyridine (B92270) or triethylamine (B128534), is added to the solution. nih.govgoogle.com The base facilitates the decomposition of triphosgene into phosgene. Subsequently, oxolan-3-ol is added to the reaction mixture. The alcohol reacts with the in situ generated phosgene to yield this compound. wikipedia.org The reaction is often conducted at low temperatures to control its exothermic nature and improve selectivity. google.com

A general representation of the reaction is as follows: 3 Oxolan-3-ol + (Cl3CO)2CO (Triphosgene) → 3 this compound + 2 HCl + CO2

One study detailed a process where a solution of an alcohol in toluene was added to a mixture of triphosgene, sodium carbonate (as a base), and a catalytic amount of triethylamine at 0°C. This method resulted in a high conversion rate (93%) and excellent selectivity for the desired chloroformate. google.com

Table 1: Comparison of Phosgene and its Equivalents

Feature Phosgene (COCl₂) Diphosgene Triphosgene (BTC)
State Gas Liquid Crystalline Solid
Toxicity High High High
Handling Difficult, requires special equipment Easier than phosgene Easiest to handle and measure

| Reactivity | Highly reactive | Decomposes to phosgene | Decomposes to phosgene, often requires a catalyst |

Catalytic Considerations in Phosgenation Reactions

Catalysts play a crucial role in the synthesis of chloroformates, influencing reaction rates and yields. Lewis bases are commonly employed as catalysts in these reactions. d-nb.inforesearchgate.net Catalysts such as 4-(dimethylamino)pyridine (DMAP), various formamides, and phosphine (B1218219) oxides have been shown to be effective. d-nb.info The catalyst can activate the alcohol or the phosgene equivalent, facilitating the nucleophilic attack that leads to the formation of the chloroformate. d-nb.infoyoutube.com

For instance, pyridine and its derivatives not only act as a base to neutralize the HCl byproduct but can also serve as a nucleophilic catalyst. youtube.com The use of a catalyst can allow the reaction to proceed under milder conditions and can sometimes influence the stereochemical outcome of the reaction. youtube.com Research has shown that the choice of catalyst and solvent can be pivotal in shifting the reaction's chemoselectivity, for example, in favoring the formation of an alkyl chloride over a carbonate. d-nb.info

Advanced and Sustainable Synthetic Protocols

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods for producing chloroformates.

Continuous Flow Synthesis for Enhanced Efficiency and Scalability

Continuous flow synthesis, utilizing microreactors, has emerged as a powerful technique for the production of chloroformates. datapdf.comdatapdf.comncl.res.in This methodology offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety due to the small reaction volumes, and greater control over reaction parameters like temperature and residence time. datapdf.comdatapdf.comncl.res.in

In a typical flow setup for chloroformate synthesis, solutions of the alcohol (oxolan-3-ol) and the phosgene source (often triphosgene) are continuously pumped and mixed in a microreactor. google.comepo.org The reaction occurs within the reactor, and the product stream is collected at the outlet. epo.org This method allows for rapid optimization of reaction conditions and can be easily scaled up by extending the operation time or by using multiple reactors in parallel. datapdf.comdatapdf.com The use of flow chemistry can lead to higher yields and purity of the final product. datapdf.comdatapdf.com A patented process describes the production of chloroformates by reacting a solution of triphosgene with a solution containing an amine and an alcohol in a flow reactor, highlighting the industrial applicability of this technology. google.comepo.org

Table 2: Advantages of Continuous Flow Synthesis for Chloroformate Production

Parameter Batch Synthesis Continuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous materials Enhanced safety due to small reactor volumes and better control
Heat Transfer Often inefficient, leading to potential hotspots Excellent heat transfer, allowing for precise temperature control
Scalability Difficult and requires significant process redesign Easily scalable by continuous operation or parallelization
Efficiency Can have lower yields and require more complex purification Often results in higher yields and purity, with simplified workup

| Control | Less precise control over reaction parameters | Precise control over residence time, temperature, and stoichiometry |

Exploration of Green Chemistry Principles in Chloroformate Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. vertecbiosolvents.comsigmaaldrich.com In the context of chloroformate synthesis, this primarily involves finding alternatives to toxic reagents like phosgene and minimizing waste. marketresearchintellect.comarchivemarketresearch.comgoogle.com

One approach is the development of "photo-on-demand" synthesis, where chloroform (B151607) is used as a precursor to generate phosgene in situ through photoirradiation. acs.orgkobe-u.ac.jpkobe-u.ac.jp This method avoids the storage and transport of highly toxic phosgene and allows for the reaction to be controlled by light. kobe-u.ac.jp Another green approach focuses on the use of renewable feedstocks and optimizing reaction conditions to improve atom economy and reduce energy consumption. sigmaaldrich.commarketresearchintellect.com The use of catalytic systems, as discussed earlier, also aligns with green chemistry principles by reducing the need for stoichiometric reagents and minimizing waste. d-nb.infosigmaaldrich.com

Stereoselective Synthesis of Enantiopure this compound

For many pharmaceutical applications, the use of a single enantiomer of a chiral compound is crucial. This has driven the development of stereoselective methods for the synthesis of enantiopure (R)- and (S)-oxolan-3-yl chloroformate. bldpharm.com

The synthesis of enantiopure this compound starts with an enantiopure precursor, either (R)- or (S)-oxolan-3-ol. wikipedia.org These chiral alcohols can be prepared from chiral starting materials like (S)- and (R)-1,2,4-butanetriol, which are in turn accessible from the chiral pool. wikipedia.org The subsequent phosgenation reaction is typically designed to proceed with retention of the stereocenter's configuration. This is often achieved by carefully selecting the reaction conditions, including the phosgene source, base, and solvent, to avoid any racemization. The principles of stereoselective synthesis, which focus on controlling the three-dimensional arrangement of atoms, are paramount in these processes. upol.cznih.gov The availability of both (R)- and (S)-tetrahydrofuran-3-yl carbonochloridate (B8618190) from chemical suppliers indicates that scalable stereoselective syntheses have been established. bldpharm.com

Asymmetric Approaches to Oxolan-3-ol Precursors

Asymmetric synthesis provides a direct route to enantiomerically enriched products, circumventing the need for resolving a racemic mixture, which has an inherent maximum yield of 50% for the desired enantiomer. wikipedia.org Several strategies have been developed to synthesize chiral oxolan-3-ol.

One prominent method involves the use of starting materials from the "chiral pool." These are readily available, inexpensive, and enantiomerically pure natural products. For instance, (S)-3-hydroxytetrahydrofuran has been successfully prepared with a high optical purity of 95.8% from L-malic acid through a sequence of esterification, reduction, and cyclodehydration. wikipedia.org Similarly, both (S)- and (R)-forms of oxolan-3-ol can be synthesized in high enantiomeric purity from the corresponding (S)- and (R)-1,2,4-butanetriol. wikipedia.org The cyclization of this triol is often catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), at elevated temperatures. wikipedia.org Another approach utilizes 2-deoxy-D-ribose, a component of DNA, which can be reduced and subsequently cyclized in an acidic solution to yield the (2R,3S)-2-(hydroxymethyl)oxolan-3-ol derivative. dntb.gov.uanih.gov

Catalytic asymmetric hydroboration represents another powerful technique. The hydroboration of achiral olefins like 2,3-dihydrofuran (B140613) or 2,5-dihydrofuran (B41785) using borane (B79455) reagents in the presence of a homogeneous chiral catalyst, followed by an oxidative workup, can yield chiral oxolan-3-ol. wikipedia.org Chiral platinum complexes have been effectively used for this transformation. wikipedia.org

ApproachChiral Source/CatalystStarting MaterialKey Transformation(s)Reported Optical PurityCitation(s)
Chiral Pool SynthesisL-Malic AcidL-Malic AcidEsterification, Reduction, Cyclodehydration95.8% ee for (S)-enantiomer wikipedia.org
Chiral Pool Synthesis(S)-1,2,4-Butanetriol(S)-1,2,4-ButanetriolAcid-catalyzed CyclizationHigh wikipedia.org
Chiral Pool Synthesis2-deoxy-D-ribose2-deoxy-D-riboseReduction, Dehydration/CyclizationHigh dntb.gov.uanih.gov
Catalytic Asymmetric HydroborationChiral Platinum Complex2,3- or 2,5-DihydrofuranHydroboration, OxidationHigh wikipedia.org

Chiral Resolution Techniques for Target Compound Enantiomers

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org While this means at least half of the starting material is necessarily discarded or must be racemized for reuse, it remains a widely used and practical approach, especially when efficient asymmetric syntheses are not available. wikipedia.org

Enzymatic Kinetic Resolution

A highly effective method for resolving racemic oxolan-3-ol and its derivatives is enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes, most commonly lipases, which catalyze the acylation of one enantiomer at a much faster rate than the other. For related chiral oxolane alcohols, Candida antarctica lipase (B570770) B (CAL-B) has proven to be highly efficient. In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in an organic solvent. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard techniques like column chromatography. This method has been used to achieve high enantiomeric excess (ee) for the desired alcohol.

Crystallization of Diastereomeric Salts

The classical method of resolution involves converting the enantiomers of a racemic compound into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.org For an alcohol like oxolan-3-ol, this would first require derivatization to introduce an acidic or basic handle. For example, the alcohol could be converted to a phthalate (B1215562) half-ester, which possesses a carboxylic acid group. This racemic acid derivative can then be reacted with a chiral base, such as brucine (B1667951) or (+)-cinchotoxine, to form two diastereomeric salts. wikipedia.org These diastereomers have different physical properties, most importantly solubility, which often allows for their separation by fractional crystallization. wikipedia.org After separation, the pure diastereomeric salt is treated to cleave the resolving agent, regenerating the enantiomerically pure acid derivative, which can then be hydrolyzed back to the chiral alcohol. wikipedia.org

TechniquePrincipleExample Reagents/EnzymesKey FeaturesCitation(s)
Enzymatic Kinetic ResolutionEnantioselective enzymatic acylation of one enantiomer from a racemic alcohol.Candida antarctica Lipase B (CAL-B), Vinyl AcetateHigh selectivity (high ee), mild reaction conditions, environmentally benign.
Crystallization of Diastereomeric SaltsFormation of separable diastereomers by reaction with a chiral resolving agent.Tartaric Acid, Brucine, (+)-CinchotoxineA classical, widely applicable method. Requires derivatization and can be labor-intensive. wikipedia.org

Reactivity and Mechanistic Investigations of Oxolan 3 Yl Chloroformate

Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for oxolan-3-yl chloroformate is nucleophilic acyl substitution. chemistrytalk.orglibretexts.org In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and resulting in a new acyl compound. libretexts.orgyoutube.com The reactivity of the chloroformate makes it an effective acylating agent for various nucleophiles, including amines, alcohols, and carboxylates. smolecule.com

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields carbamates. smolecule.com This reaction is a cornerstone of its utility, as the carbamate (B1207046) functional group is prevalent in pharmaceuticals and agrochemicals. The reaction proceeds via a standard nucleophilic acyl substitution mechanism where the amine's nitrogen atom acts as the nucleophile.

The general reaction is as follows: this compound + Amine → Oxolan-3-yl carbamate + HCl

To neutralize the hydrogen chloride byproduct, which could otherwise protonate the starting amine and render it non-nucleophilic, the reaction is typically carried out in the presence of a base. libretexts.org In some cases, slow addition of the chloroformate at reduced temperatures (e.g., 0-5°C) is employed to prevent side reactions such as unwanted N,N-diacylation.

Table 1: Examples of Carbamate Formation via Aminolysis This table presents analogous reactions showing the formation of carbamates from chloroformates and amines.

Chloroformate ReactantAmine ReactantBase/ConditionsProduct TypeReference
Benzyl chloroformate(D)-PhenylalaninolBasic aqueous solutionN-benzyloxycarbonylphenylalaninol google.com
p-Nitrophenyl chloroformateAmino acidNa₂CO₃, tert-butanol/water, 50°CAmino acid p-nitrophenyl carbamate derivative researchgate.net
Chloroformate (general)1,4-Diazepane derivativeDIPEA (Diisopropylethylamine)N-substituted diazepane carboxamide

A specific example includes the synthesis of oxolan-3-yl {6-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1-oxo-1,3-dihydro-2H-isoindol-2-yl}[(4-fluorophenyl)methyl]carbamate, highlighting its application in creating complex heterocyclic compounds. epo.org

When this compound reacts with an alcohol (alcoholysis), the corresponding carbonate ester is formed. smolecule.com This reaction also follows a nucleophilic acyl substitution pathway, with the alcohol's oxygen atom serving as the nucleophile. Similar to aminolysis, an acid scavenger such as pyridine (B92270) is often used to neutralize the HCl generated during the reaction. google.com The reaction is generally performed by cooling the alcohol and base mixture before slowly adding the chloroformate to control the exothermic reaction. google.com

The general reaction is as follows: this compound + Alcohol → Oxolan-3-yl carbonate ester + HCl

This method is a versatile route to mixed carbonate esters, which have applications as synthetic intermediates. mdpi.com The development of photo-on-demand phosgenation reactions has also provided modern methods for the in-situ generation of chloroformates from an alcohol and their subsequent conversion to carbonate esters. kobe-u.ac.jp

Table 2: General Conditions for Carbonate Ester Synthesis This table outlines typical conditions for the alcoholysis of chloroformates, which are applicable to this compound.

Chloroformate TypeAlcohol TypeBase/SolventKey ConditionsReference
Phenyl chloroformateω-Hydroxycarboxylic acidPyridine / Diethyl etherDropwise addition over several hours at 0°C, then stirred overnight at room temperature. mdpi.com
Ethyl chloroformateVarious alcoholsPyridine / Chloroform (B151607)Temperature maintained below 5°C during addition. google.com
Pentafluorophenyl ester intermediateAlcohols and AminesNot specifiedAmenable to substitution with various nucleophiles. nih.gov

Generation of Mixed Anhydrides from Carboxylic Acids

This compound can react with the carboxylate salt of a carboxylic acid to form a mixed anhydride (B1165640). scielo.br This is an important transformation as mixed anhydrides are activated forms of carboxylic acids, which can then be used in subsequent reactions, particularly for forming amide bonds under mild conditions. highfine.com The process typically involves first treating the carboxylic acid with a base (e.g., K₂CO₃ or Et₃N) to form the carboxylate salt in situ. scielo.br The subsequent addition of the chloroformate generates the mixed anhydride. scielo.brthieme-connect.de

The general reaction is as follows: this compound + Carboxylate salt → Mixed Oxolan-3-yl carbonic anhydride

These mixed anhydrides are often not isolated but are reacted in situ with an amine to form an amide, with the liberation of carbon dioxide and the oxolan-3-ol. scielo.br This method is a key strategy in peptide synthesis and the creation of other complex amides. highfine.comresearchgate.net

Table 3: Formation and Reaction of Mixed Anhydrides from Chloroformates This table illustrates the general principle of using chloroformates to generate reactive mixed anhydrides from carboxylic acids for further synthesis.

ChloroformateCarboxylic AcidBase / SolventIntermediateSubsequent ReactionReference
Ethyl chloroformateVarious carboxylic acidsK₂CO₃ / CH₂Cl₂Mixed ethyl carbonic anhydrideReaction with amidoxime (B1450833) to form O-acylamidoximes. scielo.br
Ethyl chloroformateN-alkoxycarbonylamino acidTriethylamine (B128534)Mixed N-alkoxycarbonylamino carbonic anhydrideCyclization to oxazolone (B7731731) or aminolysis. researchgate.net
Ethyl chloroformateOctanoic acidEt₃N / CH₂Cl₂Mixed ethyl octanoic anhydrideReaction with another equivalent of octanoic acid to form the symmetric anhydride. thieme-connect.de

Stereochemical Outcomes of Reactions

The oxolan-3-yl group contains a stereocenter at the C3 position of the tetrahydrofuran (B95107) ring. This introduces chirality into the molecule, and the stereochemical outcome of its reactions is a critical consideration, especially in the synthesis of enantiomerically pure target molecules.

In nucleophilic substitution reactions at the acyl carbon, the stereocenter on the oxolane ring is not directly involved in the bond-breaking or bond-forming steps. Therefore, the configuration of the C3 stereocenter is generally expected to be retained throughout the transformation. However, reaction conditions must be carefully controlled to avoid side reactions that could lead to racemization.

In related chemistries involving the formation of cyclic structures from chiral precursors, the stereochemistry of the final product is highly dependent on the reaction mechanism. For instance, in the reaction of (2,3-anti)-3-amino-1,2-diols with phosgene (B1210022) (a related acylating agent), the reaction proceeds with stereochemical control to afford the corresponding cis-oxazolidinones, indicating a predictable stereochemical pathway. researchgate.net This suggests that reactions involving this compound with chiral nucleophiles can also proceed with high fidelity, preserving the stereochemical integrity of both reactants, provided the reaction pathway is well-defined.

When this compound reacts with a chiral nucleophile, a new molecule with two or more stereocenters is formed, leading to the possibility of diastereomers. Controlling the diastereoselectivity of such reactions is a significant synthetic challenge and goal. Research into related structures shows that diastereoselective control is achievable. For example, the Staudinger [2+2]-cyclocondensation between acetoxyketene and epoxyimines can produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones in a highly diastereoselective manner. nih.govresearchgate.net Subsequent intramolecular ring closure can afford stereodefined 3,4-oxolane-fused bicyclic β-lactams. nih.govresearchgate.net

When installing the oxolane moiety itself, careful control is needed to prevent racemization. Strategies to achieve this include the use of chiral auxiliaries or enzymatic resolution methods.

Table 4: Strategies for Stereochemical Control in Reactions Involving Oxolane Moieties This table summarizes methods reported for controlling stereochemistry in the synthesis of complex molecules containing oxolane rings, providing insight into potential strategies for reactions with this compound.

Synthetic GoalMethodStereochemical OutcomeReference
Installation of a chiral oxolane groupUse of chiral auxiliaries (e.g., Oppolzer's sultam) during ring-opening.Mitigation of racemization.
Resolution of a racemic oxolane intermediateEnzymatic resolution using lipase (B570770) PS-30.Achieved 78% enantiomeric excess (ee).
Formation of 3,4-oxolane-fused bicyclic β-lactamsIntramolecular ring closure of a diastereomerically pure precursor.Formation of stereodefined bicyclic products. nih.govresearchgate.net
Construction of a trisubstituted tetrahydrofuran coreTandem oxonium ylide formation and researchgate.netenamine.net-sigmatropic rearrangement.Controlled construction of the complex THF core. gla.ac.uk

Stereoretention in Selected Transformation Pathways

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds using chloroformates as electrophilic partners. These reactions offer efficient and selective pathways to complex molecules under mild conditions.

A straightforward and efficient method for the synthesis of esters involves the cross-coupling reaction of chloroformates with organometallic reagents. Organocopper reagents, often derived from Grignard reagents (RMgX) and a copper(I) salt, are particularly effective for this transformation. researchgate.netorganic-chemistry.org The reaction provides a rapid and chemoselective route to esters, where the organocopper species selectively attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. organic-chemistry.org This method is highly versatile, accommodating a wide range of both aliphatic and aromatic Grignard reagents. organic-chemistry.org

The general mechanism involves the formation of a Gilman-type reagent or a related organocopper species, which then undergoes nucleophilic acyl substitution on the chloroformate. For this compound, this reaction would provide direct access to various oxolan-3-yl esters. While specific examples utilizing this compound are not prevalent in the literature, the reaction's broad applicability to other chloroformates, such as ethyl and phenyl chloroformate, demonstrates its potential. organic-chemistry.orgorganic-chemistry.org

Table 1: Illustrative Cross-Coupling Reactions of Chloroformates with Organocopper Reagents This table presents examples with various chloroformates to demonstrate the general scope of the reaction.

Chloroformate Grignard Reagent (R-MgBr) Product Yield (%) Reference
Ethyl Chloroformate Phenylmagnesium Bromide Ethyl Benzoate 95 organic-chemistry.org
Ethyl Chloroformate 2-Thienylmagnesium Bromide Ethyl 2-thiophenecarboxylate 87 organic-chemistry.org
Phenyl Chloroformate Butylmagnesium Bromide Phenyl pentanoate 92 organic-chemistry.org
Phenyl Chloroformate Cyclohexylmagnesium Bromide Phenyl cyclohexanecarboxylate 88 organic-chemistry.org

Modern organic synthesis seeks catalytic systems that can enhance reaction efficiency and selectivity. For chloroformates, novel catalytic approaches have been explored to control their reactivity. Nickel-catalyzed reductive coupling reactions, for instance, enable the synthesis of alkyl esters from alkyl halides and chloroformates under mild conditions, showing high functional group tolerance. organic-chemistry.org

Another area of exploration is the use of Lewis base catalysis. While chloroformates are typically used to activate alcohols, certain catalysts can invert their common reactivity profile. d-nb.info For example, formamide (B127407) and cyclopropenone catalysts have been shown to activate alcohols with phenyl chloroformate for efficient nucleophilic substitution, forging new carbon-halogen bonds. d-nb.info Such catalytic systems could potentially be adapted for this compound to achieve transformations that are otherwise difficult, offering pathways with enhanced chemoselectivity by avoiding the use of strong, non-selective reagents. The development of chiral catalysts also opens the door to enantioselective reactions, a critical aspect given that this compound is a chiral molecule (unless used as a racemate). nih.gov

Cross-Coupling Reactions for Ester Formation (e.g., with Organocopper Reagents)

Other Key Reaction Mechanisms

Beyond metal-catalyzed transformations, the reactivity of this compound is governed by fundamental reaction mechanisms, including rearrangements, degradation, and the significant influence of the reaction environment.

Like other alkyl chloroformates, this compound is susceptible to degradation, particularly under thermal stress or in the presence of moisture.

Thermal Decomposition : Alkyl chloroformates can undergo thermal decomposition to yield an alkyl chloride and carbon dioxide (CO₂). wikipedia.org This reaction is believed to proceed through an intramolecular S_N_i (Substitution Nucleophilic internal) mechanism. For this compound, this pathway would result in the formation of 3-chlorotetrahydrofuran (B94208) and CO₂. The stability of the chloroformate is generally dependent on the nature of the alkyl group, with primary and secondary alkyl chloroformates being less stable than aryl chloroformates. nih.gov

Hydrolysis : In the presence of water or moist air, chloroformates readily hydrolyze. nih.gov This reaction is a primary degradation pathway and proceeds via nucleophilic attack of water on the carbonyl carbon. The initial products are the corresponding alcohol (3-hydroxyoxolane, also known as tetrahydrofuran-3-ol), hydrochloric acid (HCl), and carbon dioxide. nih.gov The generated HCl can further catalyze the degradation of the starting material or the oxolane ring itself.

Oxolane Ring Degradation : The tetrahydrofuran (oxolane) ring itself can be subject to degradation. While THF is a stable solvent, it can form explosive peroxides upon exposure to air and light. auckland.ac.nz Furthermore, microbial or oxidative degradation pathways of THF are known to proceed via hydroxylation at the 2-position to form 2-hydroxytetrahydrofuran, which exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. ethz.chencyclopedia.pub While these pathways describe the parent ring, the presence of the electron-withdrawing chloroformate group at the 3-position would influence the ring's susceptibility to such oxidative degradation.

The choice of reaction conditions—particularly solvent, temperature, and the presence of a base—has a profound impact on the reactivity of chloroformates and the operative reaction mechanism. researchgate.net Solvolysis studies on various chloroformates using the extended Grunwald-Winstein equation have provided deep mechanistic insights. researchgate.netnih.gov

The reactivity is typically governed by two competing mechanisms:

Addition-Elimination (Bimolecular) : In more nucleophilic solvents (e.g., aqueous ethanol, aqueous acetone), the reaction proceeds via a bimolecular pathway where a solvent molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. researchgate.netnih.gov This step is often rate-determining. A second solvent molecule can act as a general base to facilitate the process. nih.govacs.org This pathway is characterized by a high sensitivity to solvent nucleophilicity (high l value in the Grunwald-Winstein equation). researchgate.net

Ionization (Unimolecular, S_N_1-type) : In highly ionizing but poorly nucleophilic solvents, such as those containing 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), the mechanism can shift towards a unimolecular pathway. nih.govnih.gov This involves the rate-determining ionization of the chloroformate to form an acylium ion intermediate, which is then rapidly captured by the solvent. This pathway shows a high sensitivity to solvent ionizing power (high m value). nih.gov

The presence of a non-nucleophilic organic base (e.g., pyridine, triethylamine) is often critical in reactions involving chloroformates. The base serves to scavenge the HCl produced during the reaction, preventing it from catalyzing unwanted side reactions, such as the degradation of acid-sensitive functional groups like the oxolane ether linkage. wikipedia.org Temperature is also a key parameter; higher temperatures can accelerate reactions but may also promote thermal degradation pathways.

Table 2: Influence of Solvent Properties on Chloroformate Reaction Mechanisms This table summarizes general trends observed for various chloroformate esters.

Solvent System Dominant Property Favored Mechanism Mechanistic Outcome Reference
Aqueous Acetone Nucleophilic & Ionizing Addition-Elimination Reaction rate sensitive to both N and Y parameters. researchgate.net
Aqueous Ethanol Nucleophilic & Ionizing Addition-Elimination General base catalysis by a second solvent molecule is often observed. nih.govacs.org
Aqueous TFE/HFIP Highly Ionizing, Poorly Nucleophilic S_N_1-like (Ionization) Reaction rate is highly dependent on the solvent's ionizing power (Y). nih.govnih.gov
Anhydrous Toluene (B28343)/DCM Aprotic, Non-polar Varies with reagent Base is crucial to scavenge generated acid (e.g., HCl). wikipedia.org

Applications of Oxolan 3 Yl Chloroformate in Complex Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of the oxolane ring in oxolan-3-yl chloroformate makes it a valuable synthon in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological function of the target molecule.

The chiral oxolane moiety is a core structural feature in numerous biologically active natural products and pharmaceuticals, including the alkaloid pilocarpine (B147212). While various synthetic routes exist for pilocarpine and its analogs, the strategic introduction of the oxolane ring is a critical step. This compound serves as a key reagent for installing this chiral fragment onto a pre-existing molecular scaffold. A prominent example of this strategy is its application in the synthesis of modified pharmaceutical agents. For instance, the (3S)-oxolan-3-yl group is incorporated into the structure of Fosamprenavir, a prodrug of an HIV protease inhibitor. google.com In this synthesis, the oxolane moiety is transferred to the parent drug molecule, creating a carbamate (B1207046) linkage and introducing a new chiral center that modifies the drug's properties. google.com This demonstrates the reagent's capacity to build complex, biologically active molecules in an enantioselective manner.

The synthesis of molecules with multiple chiral centers presents a significant challenge in organic chemistry, requiring high levels of stereocontrol. This compound provides a reliable method for introducing the chiral oxolane unit into molecules that already possess one or more stereocenters. The synthesis of Fosamprenavir is a key example, where the reagent is used to append the oxolane ring to Amprenavir, a complex molecule with several of its own chiral centers. google.com This reaction creates a new diastereomer with specifically altered pharmacokinetic properties. google.com Similarly, the oxolane group is a critical component in the synthesis of other complex molecules, such as N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide, where controlling the stereochemistry during the installation of the oxolane ring is a crucial aspect of the synthesis.

Enantioselective Construction of Biologically Active Molecules (e.g., analogs of Pilocarpine and related structures)

Functional Group Manipulation and Derivatization

The high reactivity of the chloroformate group allows for a wide range of chemical transformations, making this compound an effective tool for functional group manipulation and the synthesis of diverse derivatives.

A fundamental application of chloroformates in organic synthesis is the protection of nucleophilic functional groups like hydroxyls and amines. total-synthesis.comorganic-chemistry.org The reaction of this compound with a primary or secondary amine yields a stable carbamate, while its reaction with an alcohol produces a carbonate. total-synthesis.comsmolecule.com This conversion temporarily masks the reactivity of the amine or alcohol, allowing other chemical transformations to be performed on different parts of the molecule. organic-chemistry.org This strategy is widely used in peptide synthesis and the construction of complex natural products. tcichemicals.com A specific example is the reaction of 2-oxotetrahydrofuran-3-yl chloroformate with isobutylamine (B53898) to form isobutyl (2-oxotetrahydrofuran-3-yl)carbamate. The resulting carbamate is stable under various conditions but can be removed later to restore the original amine functionality. This protective strategy is also integral to the synthesis of advanced pharmaceutical intermediates, as seen in the conversion of an amine to a carbamate in the production of Fosamprenavir. google.com

This compound is a valuable precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals. wikipedia.org Its derivatives can be used to construct ureas and oxadiazoles. For instance, a general method for synthesizing benzoylureas involves the reaction of an amine with a phenyl chloroformate to generate a carbamate intermediate, which is then converted to the target urea. prepchem.com

Furthermore, chloroformates are key reagents in the synthesis of 1,2,4-oxadiazoles. An efficient method involves the in-situ generation of a mixed anhydride (B1165640) from a carboxylic acid and a chloroformate, such as ethyl chloroformate. scielo.br This activated intermediate readily reacts with an amidoxime (B1450833), which cyclizes to form the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring system in high yields. scielo.br This protocol can be adapted using this compound to incorporate the chiral oxolane moiety into the oxadiazole structure. Similarly, carbamate derivatives formed from chloroformates can be reacted with hydrazine (B178648) to produce semicarbazides, which are versatile intermediates for other heterocycles. scispace.com

Use in Protecting Group Strategies for Hydroxyl and Amine Functionalities

Advanced Pharmaceutical and Agrochemical Intermediate Synthesis

The unique combination of a chiral handle and a reactive functional group makes this compound a powerful intermediate in the synthesis of modern pharmaceuticals and agrochemicals, where it is often used to modify the properties of a parent molecule. evitachem.com

A definitive application is in the synthesis of the HIV drug Fosamprenavir. google.com Fosamprenavir is the phosphate (B84403) ester prodrug of Amprenavir, a protease inhibitor. The synthesis involves the reaction of Amprenavir with a derivative of (S)-oxolan-3-yl chloroformate. This reaction attaches the (S)-oxolan-3-yl-oxycarbonyl group to the aniline (B41778) nitrogen atom of Amprenavir, forming a carbamate. This modification enhances the drug's aqueous solubility and improves its pharmacokinetic profile, allowing for better absorption and a reduced pill burden. google.com The use of this specific chiral intermediate is critical for the efficacy and properties of the final prodrug.

The versatility of the chloroformate functional group makes it a common building block for a wide range of biologically active molecules beyond this single example. evitachem.com

Table 1: Transformation of Amprenavir to a Carbamate Intermediate using this compound This interactive table details the structural modification in the synthesis of Fosamprenavir where the oxolane moiety is introduced.

CompoundStructureRole / DescriptionKey Functional Group Involved
Amprenavir (3S)-N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl]-3-methylbutanamideParent Drug (HIV Protease Inhibitor)Primary amine on the aniline ring
(S)-Oxolan-3-yl Chloroformate C₅H₇ClO₃Chiral ReagentChloroformate
Resulting Carbamate (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl]carbamate google.comPharmaceutical IntermediateCarbamate

Analytical Methodologies for Oxolan 3 Yl Chloroformate and Its Derivatives

Chromatographic Analysis

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For oxolan-3-yl chloroformate and its derivatives, both gas and liquid chromatography are employed, often requiring a derivatization step to enhance the analytical properties of the target molecules.

Derivatization for Gas Chromatography (GC) of Complex Metabolites (e.g., Amino Acids, Amines, Carboxylic Acids)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. science.gov However, many complex metabolites, such as amino acids, amines, and carboxylic acids, are non-volatile and require a chemical modification step known as derivatization before GC analysis. science.gov Chloroformate reagents, including this compound, are effective for this purpose. nih.govresearchgate.net

The derivatization reaction with an alkyl chloroformate, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), converts polar functional groups (-COOH, -NH2, -OH, -SH) into less polar and more volatile ester and carbamate (B1207046) derivatives. nih.govresearchgate.netnih.gov This one-step derivatization can often be performed directly in an aqueous medium, simplifying sample preparation. nih.govnih.gov For instance, the analysis of amino acids involves their conversion into N(O,S)-alkoxycarbonyl alkyl esters. nih.govresearchgate.net This approach has been successfully applied to the comprehensive analysis of metabolites in biological samples like serum and urine. nih.govresearchgate.net The resulting derivatives are then separated on a GC column and detected, commonly by a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov The use of different alkyl chloroformates can influence the sensitivity of the analysis, with isobutyl chloroformate derivatives of amino acids showing enhanced sensitivity in GC-FID and GC-MS. nih.gov

A typical GC-MS method for analyzing derivatized metabolites involves:

Injection: Splitless injection is often used to introduce the sample into the GC system. mdpi.com

Separation: A capillary column, such as an HP-5ms, is used to separate the derivatized compounds. mdpi.com

Temperature Program: The oven temperature is programmed to ramp up to facilitate the elution of compounds with different boiling points. mdpi.com

Detection: A mass spectrometer operating in electron ionization (EI) mode is commonly used for detection and identification. mdpi.com

Table 1: GC Parameters for Analysis of Derivatized Metabolites

ParameterValue
Injection Mode Splitless
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Oven Program Start at 80°C, ramp to 300°C at 20°C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (70 eV)
Ion Source Temp. 280°C

This table presents typical GC-MS parameters for the analysis of metabolites derivatized with chloroformates. mdpi.com

Chiral Derivatization for Enantiomeric Separation in Liquid Chromatography (LC) and Capillary Electrophoresis (CE)

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is crucial in many fields, particularly in pharmaceuticals, as different enantiomers can have distinct biological activities. csfarmacie.cz High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for enantiomeric separation. csfarmacie.cz One common strategy involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. scirp.org

Chiral chloroformate reagents, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), have been used for the derivatization of chiral amines and amino acids, enabling their separation by reversed-phase liquid chromatography. nih.gov Similarly, (–)-(1R)-menthyl chloroformate has been employed to derivatize chiral substituted tetrahydroisoquinolines, forming diastereomeric carbamates that can be resolved on an achiral GC column. scirp.org While direct information on this compound as a chiral derivatizing agent is limited, the principle of using a chiral chloroformate to create separable diastereomers is well-established. scirp.orgnih.gov

The choice of the chiral derivatizing agent and the chromatographic conditions are critical for achieving optimal separation. researchgate.net The resulting diastereomers exhibit different physicochemical properties, allowing for their separation. scirp.org

Optimization of Derivatization Conditions for High-Throughput Analysis

For large-scale metabolomic studies, high-throughput analysis is essential. nih.govnih.gov This requires the optimization of derivatization conditions to ensure rapid, reproducible, and efficient reactions. nih.govnih.govmdpi.com Automated derivatization procedures using robotic autosamplers have been developed to improve throughput and reduce variability compared to manual methods. nih.govnih.govmdpi.com

The optimization of derivatization with chloroformate reagents often involves systematically investigating the effects of several factors, including:

The volume of the chloroformate reagent. mdpi.com

The type and volume of the catalyst (e.g., pyridine). mdpi.com

The type and volume of the alcohol used for esterification. mdpi.com

Reaction time and temperature. core.ac.uk

Experimental designs, such as the Box-Behnken Design (BBD), can be used to systematically optimize these parameters and identify the conditions that yield the maximum derivatization efficiency. mdpi.com For example, a BBD was used to optimize the ethyl chloroformate derivatization of gallic acid in wine, leading to a robust and efficient analytical method. mdpi.com The goal is to achieve satisfactory linearity, reproducibility, and stability for a wide range of metabolites. nih.govnih.gov Optimized methods have demonstrated good linearity (R² > 0.99) and reproducibility (RSD < 20%) for numerous metabolites. nih.govnih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of molecules. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. researchgate.netwiley.com It provides detailed information about the chemical environment of individual atoms within a molecule. researchgate.net Both ¹H and ¹³C NMR are routinely used for the structural elucidation of organic compounds, including derivatives of this compound. researchgate.netethernet.edu.et

The process of structural elucidation by NMR typically involves:

Deducing Connectivity: Through-bond correlation experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms. researchgate.net

Determining Relative Stereochemistry: NOE (Nuclear Overhauser Effect) correlations and coupling constants provide information about the spatial proximity of atoms and the relative stereochemistry of the molecule. researchgate.net

Verification: The proposed structure is verified by carefully inspecting all the observed NMR data. researchgate.net

Table 2: General ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

Functional GroupApproximate ¹³C Chemical Shift (ppm)
C=O (in Chloroformate) 150 - 160
C-O (in Oxolane ring) 65 - 75
CH₂ (in Oxolane ring) 25 - 40
CH (in Oxolane ring) 70 - 80

This table provides general, approximate chemical shift ranges and can vary based on the specific molecular structure and solvent.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis. fateallchem.dk When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nist.gov

In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak (M⁺ or [M+H]⁺), which confirms the molecular weight of the compound. libretexts.org Furthermore, the molecule fragments in a predictable manner, and the analysis of these fragmentation patterns provides valuable structural information. libretexts.orgnih.gov

For derivatives of chloroformates, the fragmentation patterns can be characteristic. For example, the electron ionization (EI) mass spectrum of 2,2,3,3,4,4,5,5-octafluoropentyl chloroformate shows a weak molecular ion and characteristic fragment ions corresponding to the loss of a fluorine radical and the octafluoropentyl fragment. core.ac.uk The fragmentation of derivatives of analytes, such as those formed with this compound, will depend on the structure of the original analyte and the derivatizing agent. nih.gov The analysis of these patterns helps in confirming the identity of the derivatized metabolite. fateallchem.dknist.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, aiding in the determination of the elemental composition of the molecule and its fragments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their specific vibrational modes. The resulting spectrum, a plot of transmittance or absorbance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint" and reveals the presence of key functional groups. wiley.com

For a molecule such as this compound, IR spectroscopy is instrumental in confirming its structure by identifying the two primary functional components: the cyclic ether (oxolane ring) and the chloroformate group.

The vibrational spectrum of a molecule is a unique physical property and can be used for identification by comparing the spectrum of an unknown substance with reference spectra. wiley.com The main absorptions in the IR spectrum of this compound can be predicted by analyzing its constituent parts.

Characteristic Absorptions of the Oxolane Ring

The oxolane, or tetrahydrofuran (B95107), ring is a cyclic ether. The most characteristic absorption for ethers is the C-O-C stretching vibration, which appears as a strong band in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. lmu.edulibretexts.org For cyclic ethers like tetrahydrofuran, this C-O stretching band is found in the range of 1140–1070 cm⁻¹. wiley.comdocbrown.info The spectrum would also be expected to show typical C-H stretching vibrations for the alkane-like CH₂ groups of the ring at approximately 3000–2850 cm⁻¹. lmu.edudocbrown.info

Characteristic Absorptions of the Chloroformate Group

The chloroformate group (-OC(O)Cl) is characterized by several distinct vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration. This band is typically very strong and occurs at a high frequency due to the electronegativity of the adjacent oxygen and chlorine atoms. For simple chloroformates like methyl chloroformate and ethyl chloroformate, the C=O stretch is observed in the region of 1775-1800 cm⁻¹. publish.csiro.auosti.gov The presence of a strong absorption band in this specific region is a clear indicator of the chloroformate functionality.

Other vibrations associated with the chloroformate group include the C-O and C-Cl stretches, though these can be harder to assign as they fall in the more complex fingerprint region of the spectrum.

Summary of Expected IR Absorptions

By combining the analysis of both functional groups, the expected key absorption bands for this compound can be summarized. The identification of these bands in an experimental spectrum would provide strong evidence for the compound's structure.

The following interactive table details the predicted vibrational frequencies and their corresponding functional group assignments for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Component
~2900Medium-StrongC-H StretchOxolane Ring
~1780Very StrongC=O StretchChloroformate
~1100StrongC-O-C Asymmetric StretchOxolane Ring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.